2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Overview
Description
The compound “2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine” is part of a series of compounds that have been discovered and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These compounds have been identified as potent and selective GIRK1/2 activators .
Synthesis Analysis
The synthesis of these compounds involves the identification of a new ether-based scaffold paired with a novel sulfone-based head group . The compounds were evaluated in tier 1 DMPK assays and have shown nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Molecular Structure Analysis
The molecular structure analysis of these compounds is typically performed using 1H & 13C NMR spectroscopy, IR spectroscopy, and elemental analysis .Scientific Research Applications
Synthesis and Chemical Properties
- 2,4,5,6-Tetrahydrocyclopenta[c]pyrazoles, closely related to the compound , have been synthesized through intramolecular nitrilimine cycloaddition to alkynes, extending to versatile derivatives like 3-bromo derivatives using alkynylbromides as dipolarophiles (Winters, Teleha, & Sui, 2014).
- Such compounds are valuable in creating diverse molecular structures, crucial in medicinal chemistry and materials science.
Catalytic Applications
- Pyrazolyl compounds including pyrazolylethyl-amine derivatives have been used in zinc(II) carboxylate complexes as catalysts for copolymerization of CO2 and cyclohexene oxide, showing significant activity and selectivity under varying conditions (Matiwane, Obuah, & Darkwa, 2020).
- This illustrates the potential of such compounds in green chemistry and sustainable industrial processes.
Antioxidant and Antimicrobial Activity
- Derivatives of pyrazole, like those synthesized from pyrazol-5-amines, have shown promising antioxidant activities. They have been evaluated as antioxidant agents with some exhibiting better activities, highlighting their potential in pharmaceutical applications (El‐Mekabaty, Etman, & Mosbah, 2016).
- Additionally, pyrazole derivatives have displayed moderate antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating their potential in developing new antimicrobial agents (Lynda, 2021).
properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c11-10-8-2-1-3-9(8)12-13(10)7-4-5-16(14,15)6-7/h7H,1-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEODEMSSBVPRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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